

Application Notes and Protocols for Alcohol Oxidation with Dodecyl Methyl Sulfide

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Compound of Interest

Compound Name: *Dodecyl methyl sulfide*

Cat. No.: *B1585573*

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These application notes provide a detailed protocol for the oxidation of primary and secondary alcohols to aldehydes and ketones using **dodecyl methyl sulfide**. This method, a variation of the Corey-Kim oxidation, offers a significant advantage by replacing the malodorous dimethyl sulfide (DMS) with the odorless **dodecyl methyl sulfide**, contributing to a safer and more pleasant laboratory environment. The reaction proceeds under mild conditions and is compatible with a variety of functional groups, making it a valuable tool in organic synthesis.

Data Presentation

The use of **dodecyl methyl sulfide** in the Corey-Kim oxidation provides high to excellent yields for a range of primary and secondary alcohols. Below is a summary of representative examples.

Substrate (Alcohol)	Product	Solvent	Temperature (°C)	Time (h)	Yield (%)
1-Octanol	Octanal	Toluene	-20 to 0	1.5	~95
Benzyl alcohol	Benzaldehyde	Dichloromethane	-40 to -20	4.5	~98
4-Nitrobenzyl alcohol	4-Nitrobenzaldehyde	Dichloromethane	-40 to -20	4.5	~99
Cinnamyl alcohol	Cinnamaldehyde	Dichloromethane	-40 to -20	4.5	~92
2-Adamantanol	2-Adamantanone	Dichloromethane	-40 to -20	4.5	~96

Experimental Protocols

This protocol is adapted from the established Corey-Kim oxidation procedure, modified for the use of **dodecyl methyl sulfide**.

Materials:

- **Dodecyl methyl sulfide** (Dod-S-Me)
- N-Chlorosuccinimide (NCS)
- Triethylamine (Et₃N), freshly distilled
- Anhydrous solvent (e.g., Dichloromethane or Toluene)
- Substrate (primary or secondary alcohol)
- Anhydrous sodium sulfate or magnesium sulfate
- Standard laboratory glassware for inert atmosphere reactions

- Magnetic stirrer and stirring bar
- Low-temperature cooling bath (e.g., dry ice/acetone)

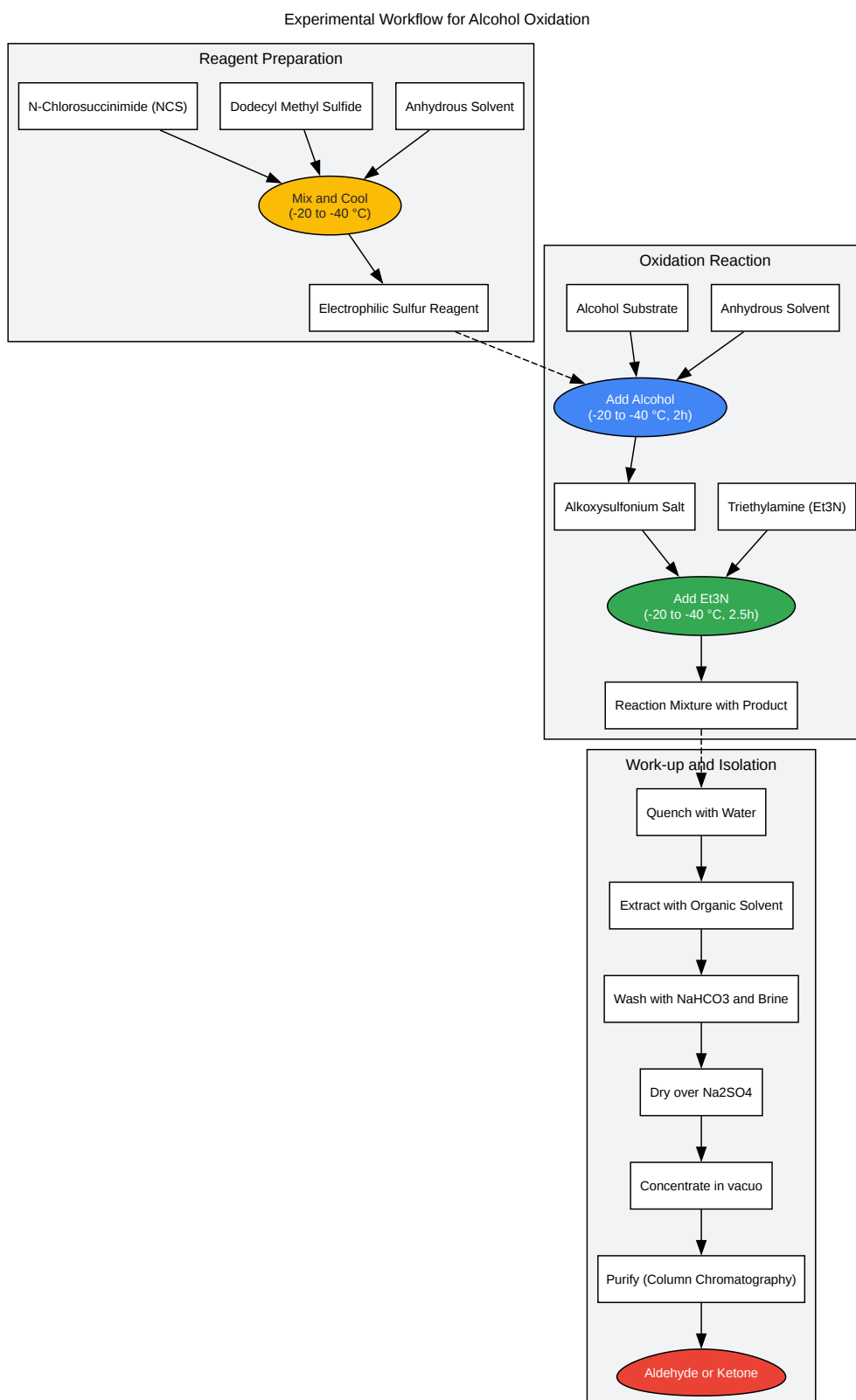
Procedure:

- Preparation of the Electrophilic Sulfur Reagent:
 - To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add N-chlorosuccinimide (1.5 equivalents relative to the alcohol).
 - Add anhydrous dichloromethane or toluene via syringe.
 - Cool the suspension to -40 °C (for dichloromethane) or -20 °C (for toluene) using a cooling bath.
 - Slowly add a solution of **dodecyl methyl sulfide** (1.5 equivalents) in the chosen anhydrous solvent to the NCS suspension with vigorous stirring.
 - Stir the resulting mixture at the same temperature for 30 minutes.
- Oxidation of the Alcohol:
 - Dissolve the alcohol (1.0 equivalent) in the chosen anhydrous solvent.
 - Add the alcohol solution dropwise to the pre-formed electrophilic sulfur reagent from step 1, maintaining the low temperature.
 - Stir the reaction mixture at this temperature for 2 hours.
- Formation of the Carbonyl Compound:
 - Slowly add freshly distilled triethylamine (2.5 equivalents) to the reaction mixture.
 - Continue stirring at the low temperature for an additional 2.5 hours.
 - Allow the reaction mixture to warm to room temperature.

- Work-up and Isolation:
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane).
 - Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
 - The crude product can be purified by column chromatography on silica gel if necessary.

Mandatory Visualization

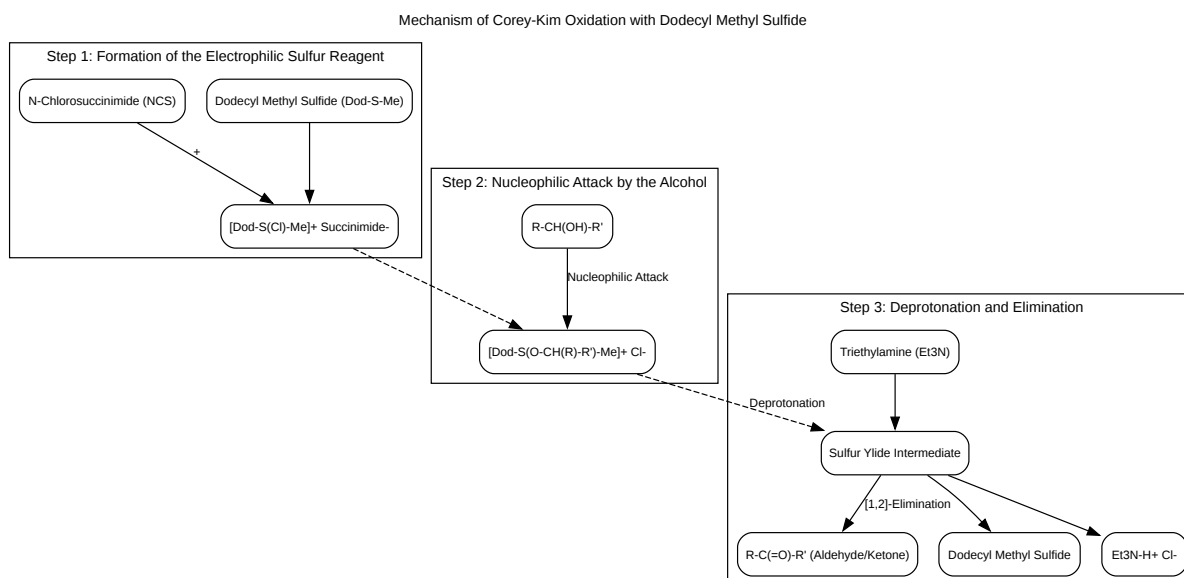
Diagram of the Experimental Workflow:



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Caption: A flowchart illustrating the key steps of the alcohol oxidation protocol.

Diagram of the Reaction Mechanism:



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Caption: The reaction mechanism for the oxidation of alcohols.

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